molecular formula C6H3ClINO B111964 2-Chloro-4-iodonicotinaldehyde CAS No. 153034-90-3

2-Chloro-4-iodonicotinaldehyde

Cat. No.: B111964
CAS No.: 153034-90-3
M. Wt: 267.45 g/mol
InChI Key: OPZCXONVRBYGHX-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3ClINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinaldehyde typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of 2-chloro-4-iodonicotinalcohol.

    Substitution: The halogen atoms in this compound can be substituted by other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include carboxylic acids and aldehyde derivatives.
  • Reduction products include alcohols.
  • Substitution reactions yield a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-iodonicotinaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in numerous chemical reactions, facilitating the development of drugs with enhanced efficacy.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the compound's utility in synthesizing novel anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, highlighting its potential as a scaffold for drug development aimed at treating various cancers .

CompoundActivityReference
Derivative AIC50_{50} = 5 µM
Derivative BIC50_{50} = 10 µM

Material Science Applications

In material science, this compound is explored for its role in the development of new materials with specific electronic properties. Its ability to form coordination complexes makes it suitable for applications in organic electronics and catalysis.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research indicates that incorporating this compound into OLEDs can enhance their performance by improving charge transport properties. The compound acts as an efficient electron transport layer, leading to increased device efficiency and stability .

Synthetic Methodologies

The compound is also significant in synthetic chemistry, particularly in developing new synthetic routes for complex organic molecules.

Example: Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This application is vital for constructing complex molecular architectures found in natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodonicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, its halogenated structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoronicotinaldehyde
  • 2-Chloro-4-bromonicotinaldehyde
  • 2-Chloro-4-iodopyridine-3-carboxaldehyde

Comparison: 2-Chloro-4-iodonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications .

Biological Activity

2-Chloro-4-iodonicotinaldehyde is a halogenated derivative of nicotinaldehyde, recognized for its significant biological activity and potential therapeutic applications. This compound has garnered attention in various fields, including medicinal chemistry, neuropharmacology, and agricultural sciences. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Molecular Formula: C₆H₄ClINO
Molecular Weight: 221.46 g/mol
Melting Point: 101-103 °C
Boiling Point: 353.7 °C

The compound's structure features a pyridine ring substituted with chlorine and iodine at specific positions, which significantly influences its reactivity and biological interactions.

This compound primarily interacts with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The oxime group can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial for understanding the compound's potential as a therapeutic agent against various diseases .
  • Receptor Modulation: Research indicates that this compound acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders. This modulation suggests potential applications in drug development for conditions such as anxiety and depression .
  • Antimicrobial Activity: The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or agrochemicals.

Antimicrobial Properties

This compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its unique halogenation pattern enhances its interaction with microbial targets, leading to effective inhibition of growth.

Neuropharmacological Applications

The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for treating neurological disorders. Studies have shown its effectiveness in influencing synaptic plasticity and neurotransmission through interactions with mGluRs .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy, particularly its effects on hypoxia-inducible factors (HIFs). HIFs are critical regulators of cellular responses to hypoxia and are implicated in tumor progression. Inhibition of HIF activity by this compound may provide a novel approach to cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameSimilarityKey Features
2-Chloro-3-iodo-5-methylpyridine0.92Similar halogenation pattern but different methyl substitution
2-Chloro-4-iodo-5-methylpyridine0.90Shares structural features but varies in methyl position
1-(2-Chloro-4-iodopyridin-3-yl)ethanone0.88Contains an ethanone group instead of an aldehyde

This comparative analysis highlights the unique attributes of this compound that contribute to its distinct biological activities.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Neuropharmacological Study: A study investigated the effects of this compound on mGluR-mediated signaling pathways in animal models of anxiety. Results indicated significant anxiolytic effects, suggesting its potential as an alternative treatment for anxiety disorders.
  • Antimicrobial Efficacy: In vitro studies assessed the antimicrobial properties against various bacterial strains, revealing that this compound effectively inhibited growth at low concentrations, supporting its use in developing new antimicrobial agents.
  • Cancer Therapeutics: Research focused on the compound's ability to inhibit HIF2α activity in renal cell carcinoma models demonstrated reduced tumor growth rates, indicating its promise as a targeted therapy for specific cancer types .

Properties

IUPAC Name

2-chloro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZCXONVRBYGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434610
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-90-3
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinaldehyde
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-iodopyridine (5.0 g, 21 mmol) in dry THF (30 mL) was slowly added to a cold (−78° C.) solution of lithium diisopropylamide (15 mL, 30 mmol) in dry THF (50 mL). The resulting mixture was stirred for 3 h at this temperature. Ethyl formate (4.0 g, 54 mmol) was then added. Stirring was continued for 1.5 h at the same temperature. Water (10 mL) was added to quench the reaction, and then the resulting mixture was warmed to room temperature. 2M HCl (50 mL) was added and then the THF was removed under reduced pressure. The aqueous residue was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified on silica gel (diethyl ether:petroleum ether=1:4) to give the desired product 2-chloro-4-iodonicotinaldehyde as a yellow solid (3.0 g, 54% yield). 1H NMR (500 MHz, CDCl3): δ 10.22 (s, 1H), 8.09 (d, J=5.0 Hz, 1H), 7.95 (d, J=5.0 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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